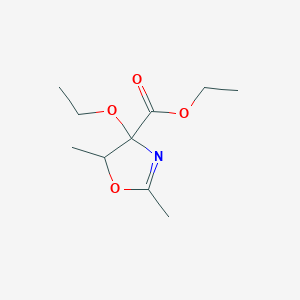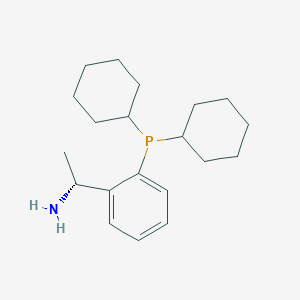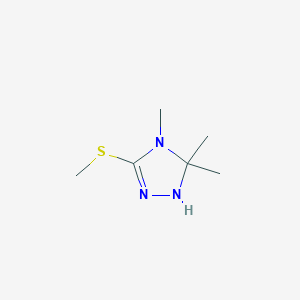![molecular formula C10H14N4O B12875961 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a pyrrole ring fused to a pyridine ring, with various functional groups attached. Pyrrolopyridines are known for their broad spectrum of pharmacological properties, making them valuable in medicinal chemistry .
Méthodes De Préparation
The synthesis of 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide typically involves multiple steps. One common synthetic route includes the cyclization of a precursor compound, followed by functional group modifications. For instance, a base-mediated cyclization of a bromo-iodopyridine precursor can yield the pyrrolopyridine core, which is then further modified to introduce the methoxy and methyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolopyridine ring. Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, including anticancer, antiviral, and antidiabetic activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced tumor growth or viral replication .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide include other pyrrolopyridine derivatives such as:
- 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione
- 1H-Pyrrolo[2,3-b]pyridine derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their pharmacological properties and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities .
Propriétés
Formule moléculaire |
C10H14N4O |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
7-methoxy-6-methyl-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboximidamide |
InChI |
InChI=1S/C10H14N4O/c1-6-9(15-2)8-5-14(10(11)12)4-7(8)3-13-6/h3H,4-5H2,1-2H3,(H3,11,12) |
Clé InChI |
AUDRCNRVMNGKQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2CN(CC2=C1OC)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



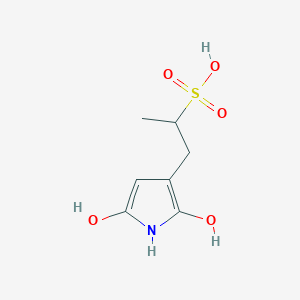

![4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12875890.png)
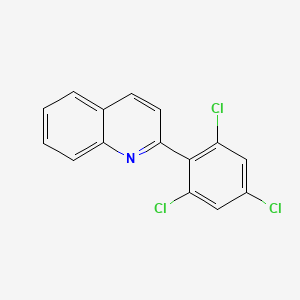
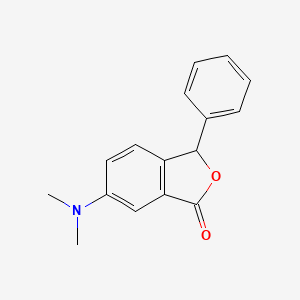

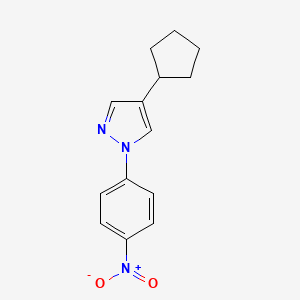
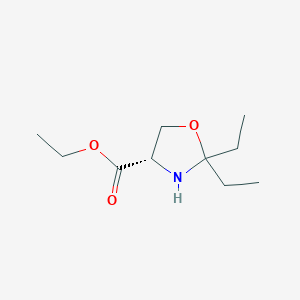
![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
